Diisobutyl maleate
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Overview
Description
Diisobutyl maleate is an organic compound with the molecular formula C₁₂H₂₀O₄. It is the diester of maleic acid and isobutanol. This compound is a colorless to yellowish liquid with a characteristic odor. It is used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Diisobutyl maleate is a chemical compound with the formula C12H20O4
. It is primarily used as a plasticizer and an intermediate in the preparation of other chemical compounds . .
Mode of Action
It is known that this compound and similar compounds can undergo reactions with amines utilizing the michael addition reaction . This reaction results in the formation of polyaspartic esters, which are used in coatings, adhesives, sealants, and elastomers .
Biochemical Pathways
The metabolic pathways of these compounds under anaerobic and aerobic conditions are different . For instance, phthalic acid, a related compound, is first converted to another intermediate, protocatechuate, under aerobic conditions .
Pharmacokinetics
It is known that this compound is a colorless oily liquid with a molecular weight of 228.285 Da , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that the compound is used as an intermediate in the preparation of other chemical compounds , suggesting that its primary action may be in facilitating chemical reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is a colorless oily liquid . Furthermore, its action as a plasticizer and intermediate in chemical reactions suggests that its efficacy may be influenced by the presence of other chemical compounds and reactants.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisobutyl maleate can be synthesized through the esterification of maleic anhydride with isobutanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to a specific temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Diisobutyl maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or its derivatives.
Reduction: Reduction reactions can convert it to the corresponding diol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Maleic acid or its derivatives.
Reduction: Corresponding diol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diisobutyl maleate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the production of polymers and copolymers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of adhesives, coatings, and plasticizers.
Comparison with Similar Compounds
Dibutyl maleate: Similar in structure but uses butanol instead of isobutanol.
Uniqueness: Diisobutyl maleate is unique due to its specific ester groups, which impart distinct physical and chemical properties. Its branched structure provides different reactivity and solubility characteristics compared to its linear counterparts, making it suitable for specialized applications in polymer chemistry and industrial processes .
Properties
CAS No. |
14234-82-3 |
---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
bis(2-methylpropyl) but-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
RSRICHZMFPHXLE-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C=CC(=O)OCC(C)C |
Isomeric SMILES |
CC(C)COC(=O)/C=C\C(=O)OCC(C)C |
Canonical SMILES |
CC(C)COC(=O)C=CC(=O)OCC(C)C |
14234-82-3 | |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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